2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted at position 2 with a 2-chloro-5-nitrobenzamido group and at position 3 with a carboxamide.
Properties
IUPAC Name |
2-[(2-chloro-5-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-8-2-5-13-11(6-8)14(15(19)22)17(26-13)20-16(23)10-7-9(21(24)25)3-4-12(10)18/h3-4,7-8H,2,5-6H2,1H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHRFSVUYNDKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chloro-5-nitrobenzoic acid with 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, hydrogen peroxide for oxidation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted amides or thioethers.
Scientific Research Applications
2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
- Compound: N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (CAS 448911-14-6) Key Differences: Replaces the 2-chloro-5-nitrobenzamido group with a 3-(2-chlorophenyl)-5-methylisoxazol-4-yl moiety. This may alter binding affinity in biological systems .
Analogues with Methoxy Substitutions
- Compound : 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5)
Ethyl Carboxylate Derivatives
- Compounds: Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b, 8, 9, 10a, 10b) Key Differences: Feature ethyl carboxylate esters at position 3 instead of carboxamide, with additional substituents like allyl or benzylidene. These compounds demonstrated in vitro anticancer activity, suggesting the core structure's pharmacological relevance .
Amino-Substituted Derivatives
- Compounds: 2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 70733-09-4) and analogs. Key Differences: Lack the benzamido group at position 2, replaced by an amino group.
Table 1: Key Properties of Selected Analogues
Electronic and Reactivity Profiles
Biological Activity
2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its unique structure, characterized by a tetrahydrobenzo[b]thiophene core and functional groups such as chloro and nitro, suggests a range of biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C15H13ClN4O3S. The presence of the nitro group and carboxamide indicates potential for various biological interactions. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C15H13ClN4O3S |
| Molecular Weight | 348.80 g/mol |
| Functional Groups | Nitro (–NO2), Chloro (–Cl), Carboxamide (–CONH2) |
Anti-Inflammatory and Analgesic Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic effects. These properties are similar to those observed in other thiophene derivatives. The compound may modulate inflammatory pathways and pain perception through interaction with specific receptors involved in these processes.
The biological activity may be attributed to the compound's ability to act as an adenosine A1 receptor allosteric enhancer . The nitro group could facilitate redox reactions within biological systems, enhancing its pharmacological effects. Molecular docking studies have shown that the compound can interact with receptors that play critical roles in inflammation and pain signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages treated with lipopolysaccharide (LPS). The results indicated a potential mechanism involving the inhibition of NF-kB signaling pathways.
- Analgesic Activity Assessment : In animal models, the administration of this compound resulted in a notable decrease in pain responses compared to control groups. This suggests its efficacy as a potential analgesic agent.
- Comparative Analysis with Similar Compounds : A comparative study highlighted that compounds with structural similarities often share biological activities; however, the unique combination of functional groups in 2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may offer distinct advantages in therapeutic applications.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. The following table summarizes key findings from molecular docking studies:
Q & A
Basic: What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step reactions starting with the thiophene core. A common approach includes:
- Step 1 : Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido substituent .
- Step 2 : Purification via recrystallization or reverse-phase HPLC to isolate the product, ensuring minimal impurities .
- Step 3 : Characterization using H/C NMR and mass spectrometry to confirm structural integrity .
Basic: What characterization techniques are essential for confirming its structure?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–2.0 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., [M+H] at m/z 420.0654) .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at 1680–1700 cm, NH bend at 3300–3500 cm) .
Advanced: How can computational methods optimize its synthesis?
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms can:
- Predict optimal reaction conditions (e.g., solvent polarity, temperature) to minimize side products .
- Simulate transition states for key steps (e.g., amide bond formation) to improve yields .
- Integrate machine learning with experimental data to refine reaction parameters iteratively .
Advanced: How to address discrepancies in bioactivity data between studies?
Contradictions often arise from:
- Structural variations : Substituent effects (e.g., nitro vs. methoxy groups) alter binding affinities. Compare activity trends across analogs .
- Assay conditions : Differences in cell lines, concentrations, or incubation times. Standardize protocols using controls like ciprofloxacin for antimicrobial studies .
- Statistical analysis : Apply multivariate regression to isolate variables impacting bioactivity .
Advanced: What mechanisms are proposed for its antimicrobial effects?
Hypotheses include:
- Enzyme inhibition : Binding to bacterial DNA gyrase or topoisomerase IV, disrupting DNA replication (observed in similar thiophene derivatives) .
- Membrane disruption : Hydrophobic interactions with lipid bilayers, destabilizing microbial membranes .
- ROS induction : Nitro groups may generate reactive oxygen species, causing oxidative stress in pathogens .
Advanced: What challenges arise in multi-step synthesis and purification?
Key issues and solutions:
- Low yields in amidation : Use activating agents (e.g., HATU) or microwave-assisted synthesis to enhance efficiency .
- Byproduct formation : Employ gradient HPLC (e.g., 30%→100% methanol/water) for high-purity isolation .
- Solubility issues : Optimize solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .
Basic: How do substituents influence its physicochemical properties?
- Nitro group : Enhances electrophilicity, improving reactivity in nucleophilic substitutions but reducing solubility .
- Chloro substituent : Increases lipophilicity, potentially enhancing membrane permeability .
- Methyl group : Steric effects may hinder binding to flat enzymatic pockets .
Advanced: How to design derivatives with improved bioactivity?
Strategies include:
- Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to balance solubility and potency .
- Scaffold hopping : Replace the tetrahydrobenzo[b]thiophene core with indole or benzofuran moieties .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity to guide synthesis .
Basic: What are its stability profiles under varying conditions?
- Thermal stability : Decomposition above 200°C (observed via TGA). Store at –20°C in inert atmospheres .
- Photodegradation : Nitro groups may cause sensitivity to UV light. Use amber vials for long-term storage .
- Hydrolytic stability : Susceptible to base-mediated hydrolysis of the amide bond. Avoid alkaline buffers .
Advanced: How to resolve NMR signal overlap in complex derivatives?
- 2D NMR techniques : Use HSQC to correlate H and C signals, clarifying crowded regions (e.g., aromatic protons) .
- Deuterated solvents : Switch from CDCl to DMSO-d to improve resolution of NH and OH protons .
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .
Advanced: What computational tools predict its pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular docking : AutoDock Vina simulates binding to targets like E. coli DNA gyrase (PDB ID: 1KZN) .
- MD simulations : GROMACS models stability of ligand-protein complexes over 100-ns trajectories .
Basic: What safety precautions are required during handling?
- Toxicity : Assume mutagenic potential due to nitro groups. Use fume hoods and PPE .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
